molecular formula C18H20N2O7S B3899325 3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3899325
M. Wt: 408.4 g/mol
InChI Key: KWMBEMZRMQUIFB-UHFFFAOYSA-N
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Description

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid is a versatile chemical compound with a unique structure that includes both sulfonamide and carboxylic acid functional groups. This compound is known for its applications in various fields such as drug synthesis, polymer chemistry, and molecular biology.

Properties

IUPAC Name

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c21-9-7-20(8-10-22)28(26,27)16-6-2-3-13(12-16)17(23)19-15-5-1-4-14(11-15)18(24)25/h1-6,11-12,21-22H,7-10H2,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBEMZRMQUIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(CCO)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of a benzoyl chloride derivative using bis(2-hydroxyethyl)amine. This step requires controlled conditions to ensure the selective formation of the sulfonamide group.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 3-aminobenzoic acid under specific conditions to form the final product. This step often involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid: This compound shares a similar sulfonamide group but lacks the additional benzoyl and amino groups.

    3-aminobenzoic acid: This compound has the amino and carboxylic acid groups but lacks the sulfonamide group.

Uniqueness

3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 2
3-[[3-[bis(2-hydroxyethyl)sulfamoyl]benzoyl]amino]benzoic acid

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